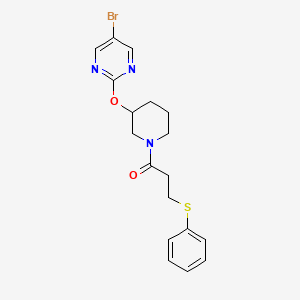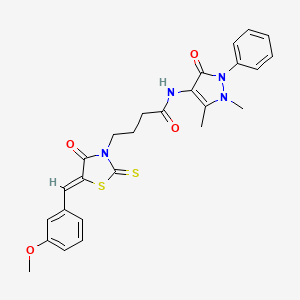![molecular formula C23H24N4O5S B2878910 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide CAS No. 894048-14-7](/img/structure/B2878910.png)
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide” is a compound that contains a 1,2,4-triazole nucleus . The 1,2,4-triazole nucleus is an important pharmacophore that interacts with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility . This motif is an integral part of a variety of drugs available in clinical therapy .
Scientific Research Applications
Antibacterial Applications
Thiazole derivatives have been recognized for their antibacterial properties. The presence of the thiazole ring in this compound could potentially interact with bacterial cell enzymes or DNA, disrupting their function and leading to bacterial cell death. This makes it a candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance .
Antifungal Efficacy
Similar to its antibacterial uses, the thiazole component of the compound may also confer antifungal activity. By targeting the unique components of fungal cells, such as the cell wall, it could inhibit the growth of various fungal pathogens, offering a pathway for new antifungal drug development .
Anti-inflammatory Properties
Compounds with both thiazole and triazole rings have shown anti-inflammatory effects in various studies. They can modulate the body’s inflammatory response, possibly by inhibiting the synthesis of pro-inflammatory cytokines or other mediators. This suggests potential applications in treating inflammatory diseases .
Antitumor Activity
The structural complexity of this compound, including the dimethoxyphenyl groups, may allow it to interact with cancer cell lines, inhibiting their proliferation or inducing apoptosis. It could serve as a lead compound in cancer research, particularly in the design of targeted therapies .
Antidiabetic Potential
Thiazoles have been implicated in antidiabetic activity, possibly by affecting insulin release or mimicking insulin’s action. Research into this compound could explore its utility in managing diabetes, either alone or in combination with other antidiabetic drugs .
Antiviral Uses
The triazole and thiazole rings are known to possess antiviral properties. This compound could be investigated for its efficacy against various viruses, potentially interfering with viral replication or assembly processes .
Antioxidant Effects
The methoxy groups in the compound may confer antioxidant properties, protecting cells from oxidative stress-induced damage. This could have implications for research into aging and neurodegenerative diseases, where oxidative stress plays a significant role .
Antitubercular Activity
Given the historical use of thiazole derivatives in treating tuberculosis, this compound might also exhibit activity against Mycobacterium tuberculosis. It could contribute to the search for novel antitubercular agents, which is crucial given the emergence of multidrug-resistant TB strains .
Mechanism of Action
Target of Action
The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that plays a crucial role in DNA replication and transcription by resolving DNA supercoiling.
Mode of Action
The compound interacts with its target, Top1, by inhibiting its activity . This inhibition disrupts the normal process of DNA replication and transcription, leading to DNA damage and cell death.
Biochemical Pathways
The inhibition of Top1 affects the DNA replication and transcription pathways. This disruption can lead to the activation of DNA damage response pathways, resulting in cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s molecular weight, which is458.54 , suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The inhibition of Top1 leads to DNA damage, which can result in cell cycle arrest and apoptosis . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer.
properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S/c1-29-17-9-8-14(12-19(17)31-3)21-25-23-27(26-21)15(13-33-23)10-11-24-22(28)16-6-5-7-18(30-2)20(16)32-4/h5-9,12-13H,10-11H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZERGJOTDQSNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C(=CC=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

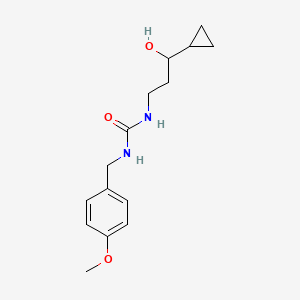
![[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2878828.png)
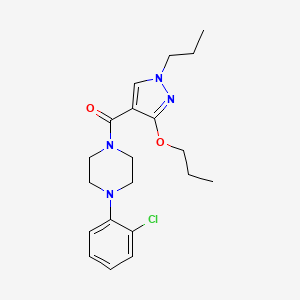

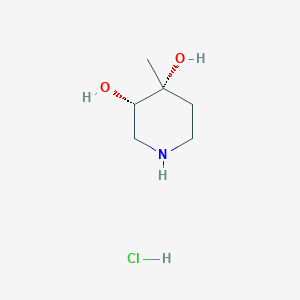
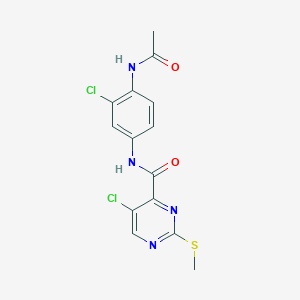
![(3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2878834.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide](/img/structure/B2878836.png)
![[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/no-structure.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2878839.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2878844.png)
